
3-(Bromomethyl)-6-chloro-2-iodo-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-6-chloro-2-iodo-5-methylpyridine is a heterocyclic organic compound with a pyridine ring substituted with bromomethyl, chloro, iodo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-chloro-2-iodo-5-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 5-methylpyridine derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group . The chloro and iodo substituents can be introduced through halogenation reactions using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-chloro-2-iodo-5-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cross-Coupling Reactions: The iodo group can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: NBS, AIBN, and various nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, boronic acids, or stannanes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(Bromomethyl)-6-chloro-2-iodo-5-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6-chloro-2-iodo-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Lacks the chloro and iodo substituents, making it less versatile in certain reactions.
6-Chloro-2-iodo-5-methylpyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-Iodo-5-methylpyridine: Lacks both the bromomethyl and chloro groups, reducing its reactivity in cross-coupling reactions.
Uniqueness
3-(Bromomethyl)-6-chloro-2-iodo-5-methylpyridine is unique due to the presence of multiple halogen atoms and a bromomethyl group, which provide a high degree of reactivity and versatility in various chemical reactions. This makes it a valuable compound for the synthesis of complex organic molecules and the development of new materials .
Properties
Molecular Formula |
C7H6BrClIN |
|---|---|
Molecular Weight |
346.39 g/mol |
IUPAC Name |
5-(bromomethyl)-2-chloro-6-iodo-3-methylpyridine |
InChI |
InChI=1S/C7H6BrClIN/c1-4-2-5(3-8)7(10)11-6(4)9/h2H,3H2,1H3 |
InChI Key |
SBTRAJYGJRQFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)I)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
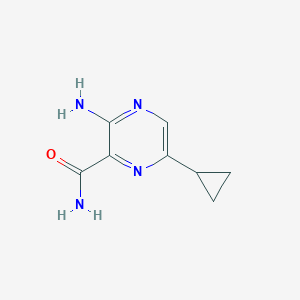
![tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13886538.png)
![[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B13886539.png)
![Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate](/img/structure/B13886541.png)
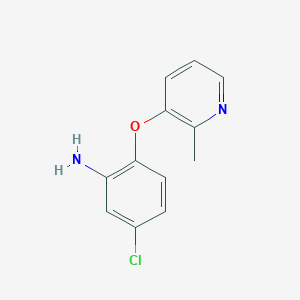
![4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline](/img/structure/B13886550.png)


![1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B13886558.png)
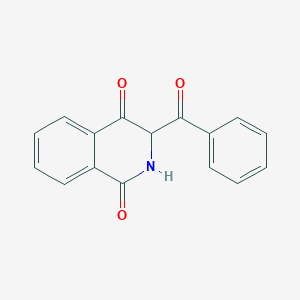
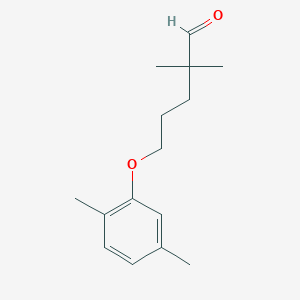
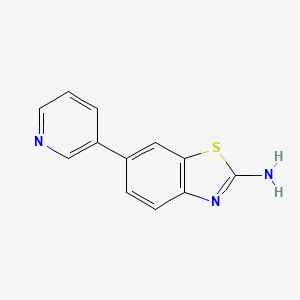
![N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13886587.png)
